molecular formula C18H24N4O B6915303 N-[4-[[methyl-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)amino]methyl]phenyl]acetamide

N-[4-[[methyl-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)amino]methyl]phenyl]acetamide

Cat. No.: B6915303
M. Wt: 312.4 g/mol
InChI Key: JSZNVVOIEKEYOO-UHFFFAOYSA-N
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Description

N-[4-[[methyl-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)amino]methyl]phenyl]acetamide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name

N-[4-[[methyl-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)amino]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-13(23)20-15-9-7-14(8-10-15)12-21(2)17-5-4-6-18-16(17)11-19-22(18)3/h7-11,17H,4-6,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZNVVOIEKEYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN(C)C2CCCC3=C2C=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[methyl-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)amino]methyl]phenyl]acetamide typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through various methods, including cyclization reactions of hydrazines with ketones or aldehydes.

    Substitution Reactions: The methyl group is introduced to the indazole core through alkylation reactions.

    Amidation: The final step involves the reaction of the substituted indazole with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[methyl-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)amino]methyl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-[[methyl-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)amino]methyl]phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[[methyl-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)amino]methyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities with N-[4-[[methyl-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)amino]methyl]phenyl]acetamide.

    Other Indazole Derivatives: Compounds such as 3-amino-1H-indazole and 5-chloro-1H-indazole are structurally related.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both indazole and acetamide functional groups. This unique structure contributes to its distinct chemical and biological properties.

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